3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide
Description
3-Fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide is a heterocyclic amide derivative featuring a fluorinated pyridine core (isonicotinamide) linked via a methylene bridge to a pyrazine ring substituted with a furan-3-yl group. The fluorine atom at the 3-position of the pyridine ring may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
Properties
IUPAC Name |
3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGNVMZVAYOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Amide Derivatives in Agrochemicals
Several agrochemical benzamide derivatives share structural motifs with the target compound but differ in core scaffolds and substituents:
Key Differences :
- Electron Effects : The 3-fluoro substituent in the target compound is less electron-withdrawing than Cyprofuram’s 3-chlorophenyl group, which may influence reactivity or binding .
Fluorinated Aromatic Carboxamides in Pharmaceuticals
A 2024 patent (EP 4 374 877 A2) describes a pyrrolo-pyridazine carboxamide with structural parallels:
Functional Implications :
- Both compounds leverage fluorine for metabolic stability, but the pyridine vs. phenyl core alters electronic distribution and solubility .
Heterocyclic Stabilization Effects
Studies on dications stabilized by heteroazulenes (e.g., furan-2-one derivatives) highlight the role of heterocycles in modulating electronic properties. For example, furan-3-yl groups in the target compound may donate electron density via oxygen lone pairs, contrasting with the electron-withdrawing effects of cyclohepta[b]furan-2-one in dication stabilization systems . Such differences could influence redox behavior or intermolecular interactions in biological systems.
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